molecular formula C8H16ClNO2 B13610456 6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride

6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride

Cat. No.: B13610456
M. Wt: 193.67 g/mol
InChI Key: ROYLJJYPTMMRNN-UHFFFAOYSA-N
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Description

6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride is a chemical compound that belongs to the piperidine family Piperidine is a six-membered heterocyclic compound containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of phenylsilane, which promotes the formation and reduction of imine, initiates cyclization, and reduces the piperidinone intermediate with an iron complex as a catalyst . This method is efficient for the preparation of piperidines.

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride undergoes various chemical reactions, including:

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, but they often involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.

Scientific Research Applications

6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride involves its interaction with specific molecular targets. For example, in medicinal applications, it may interact with enzymes or receptors to exert its effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A basic six-membered ring structure with one nitrogen atom.

    Piperidine-3-carboxylic acid: A derivative with a carboxylic acid group at the third position.

    6,6-Dimethylpiperidine: A similar compound with two methyl groups at the sixth position.

Uniqueness

6,6-Dimethylpiperidine-3-carboxylicacidhydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications in medicinal chemistry and organic synthesis .

Properties

Molecular Formula

C8H16ClNO2

Molecular Weight

193.67 g/mol

IUPAC Name

6,6-dimethylpiperidine-3-carboxylic acid;hydrochloride

InChI

InChI=1S/C8H15NO2.ClH/c1-8(2)4-3-6(5-9-8)7(10)11;/h6,9H,3-5H2,1-2H3,(H,10,11);1H

InChI Key

ROYLJJYPTMMRNN-UHFFFAOYSA-N

Canonical SMILES

CC1(CCC(CN1)C(=O)O)C.Cl

Origin of Product

United States

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